molecular formula C8H12O4S2 B009244 Dimethyl 2-(bis(methylthio)methylene)malonate CAS No. 19607-08-0

Dimethyl 2-(bis(methylthio)methylene)malonate

Cat. No.: B009244
CAS No.: 19607-08-0
M. Wt: 236.3 g/mol
InChI Key: RYTQSXPVBDGXEW-UHFFFAOYSA-N
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Safety and Hazards

The safety information available indicates that Dimethyl 2-[di(methylthio)methylidene]malonate is a combustible liquid and causes serious eye irritation . The precautionary statements suggest avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[di(methylthio)methylidene]malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Mechanism of Action

The mechanism of action of dimethyl 2-[di(methylthio)methylidene]malonate involves its ability to undergo various chemical transformations, making it a versatile intermediate. The compound can interact with different molecular targets and pathways, depending on the specific reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the methylthio groups.

    Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.

    Methyl 3,3-bis(methylthio)-2-(methoxycarbonyl)acrylate: A structurally related compound with similar functional groups.

Uniqueness

Dimethyl 2-[di(methylthio)methylidene]malonate is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives .

Properties

IUPAC Name

dimethyl 2-[bis(methylsulfanyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S2/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTQSXPVBDGXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(SC)SC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379277
Record name Dimethyl [bis(methylsulfanyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19607-08-0
Record name Dimethyl [bis(methylsulfanyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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